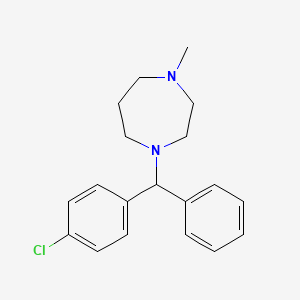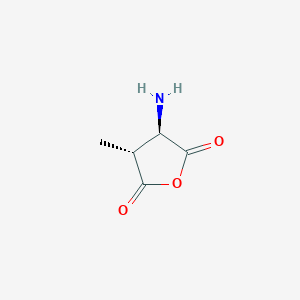
RHAMNOLIPIDBIOSURFACTANT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhamnolipids are surface-active compounds that belong to the class of glycolipid biosurfactants, mainly produced from Pseudomonas aeruginosa . They are non-toxic, highly biodegradable, and have low surface tension and minimum inhibitory concentration values . They have gained attention in various sectors like food, healthcare, pharmaceutical, and petrochemicals due to their eco-friendly biological properties .
Synthesis Analysis
Rhamnolipids are synthesized by Pseudomonas aeruginosa . They can be synthesized either enzymatically or isolated from microorganisms . The productivity of rhamnolipids by Pseudomonas aeruginosa is very diverse, ranging from less than 1 gr/l to more than 200 g L .Molecular Structure Analysis
Rhamnolipids have a glycosyl head group, in this case, a rhamnose moiety, and a 3- (hydroxyalkanoyloxy) alkanoic acid (HAA) fatty acid tail, such as 3-hydroxydecanoic acid . There are two main classes of rhamnolipids: mono-rhamnolipids and di-rhamnolipids, which consist of one or two rhamnose groups respectively .Chemical Reactions Analysis
Rhamnolipids can be identified through TLC, FTIR, NMR, electrospray ionization mass spectrometry (ESI-MS), and HPLC-MS analysis . FTIR analysis is a convenient approach that indicates all of the chemical bonds and functional groups present in a rhamnolipid sample .Physical And Chemical Properties Analysis
Rhamnolipids have great biodegradability, low toxicity, better environmental compatibility, acceptable surface activity at extreme temperatures, pH, and salinity, and the ability to be synthesized from renewable feedstocks . They have relatively high surface activities and high yields of production after relatively short incubation periods .Mécanisme D'action
Rhamnolipids are known to induce apoptosis and thus, able to inhibit the proliferation of cancer cells . They can also act as immunomodulators to regulate the humoral and cellular immune systems . Regarding their antimicrobial property, they lower the surface hydrophobicity, destruct the cytoplasmic membrane, and lower the critical micelle concentration to kill the bacterial cells .
Orientations Futures
Rhamnolipids have extensive potential applications and are the most promising biosurfactants for commercialization . They have potential applications in areas such as biomedicine, therapeutics, and agriculture . They are also used as an alternative for the synthesis and stabilization of nanoparticles for in vivo drug delivery .
Propriétés
| 147858-26-2 | |
Formule moléculaire |
C9H7FN2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





